molecular formula C12H25K2O4P B008519 Dipotassium dodecyl phosphate CAS No. 39322-78-6

Dipotassium dodecyl phosphate

Cat. No. B008519
Key on ui cas rn: 39322-78-6
M. Wt: 342.49 g/mol
InChI Key: GWTCIAGIKURVBJ-UHFFFAOYSA-L
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Patent
US06262130B1

Procedure details

In the same manner as for Example 4, 653.4 g dodecyl phosphate from Example 3 was added to 272.6 g potassium hydroxide (85%) in 817.2 g deionized water over a 70 min. period and temperature range of 64° to 84° C. The resulting 47% solids salt solution, potassium/phosphorus (K/P) molar ratio, 1.70, was allowed to cool to room temperature with continued stirring and was easily poured into receivers. The pH was 8.8.
Quantity
653.4 g
Type
reactant
Reaction Step One
Quantity
272.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>O>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,6.7.8,^1:19|

Inputs

Step One
Name
Quantity
653.4 g
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Name
Quantity
272.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].[P]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a 70 min.
Duration
70 min
CUSTOM
Type
CUSTOM
Details
period and temperature range of 64° to 84° C
ADDITION
Type
ADDITION
Details
was easily poured into receivers

Outcomes

Product
Name
Type
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06262130B1

Procedure details

In the same manner as for Example 4, 653.4 g dodecyl phosphate from Example 3 was added to 272.6 g potassium hydroxide (85%) in 817.2 g deionized water over a 70 min. period and temperature range of 64° to 84° C. The resulting 47% solids salt solution, potassium/phosphorus (K/P) molar ratio, 1.70, was allowed to cool to room temperature with continued stirring and was easily poured into receivers. The pH was 8.8.
Quantity
653.4 g
Type
reactant
Reaction Step One
Quantity
272.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O-:17])([O-:16])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[OH-].[K+:19].[K].[P]>O>[P:1]([O-:16])([O-:17])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:2].[K+:19].[K+:19] |f:1.2,3.4,6.7.8,^1:19|

Inputs

Step One
Name
Quantity
653.4 g
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
Name
Quantity
272.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
potassium phosphorus
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].[P]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with continued stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a 70 min.
Duration
70 min
CUSTOM
Type
CUSTOM
Details
period and temperature range of 64° to 84° C
ADDITION
Type
ADDITION
Details
was easily poured into receivers

Outcomes

Product
Name
Type
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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